

ZQ-16: A Technical Guide to a Selective GPR84 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZQ-16

Cat. No.: B15607779

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Abstract

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. This technical guide provides a comprehensive overview of **ZQ-16**, including its chemical properties, mechanism of action, and detailed protocols for key in vitro experiments. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting GPR84.

Chemical Properties

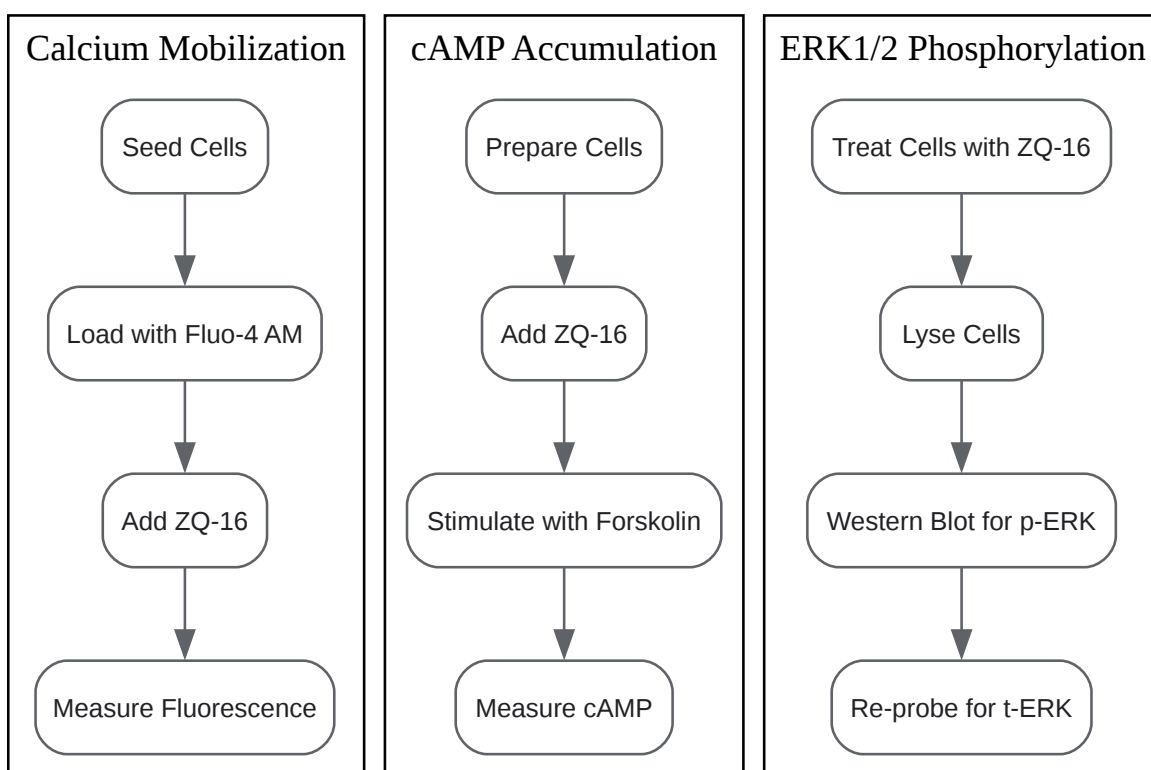
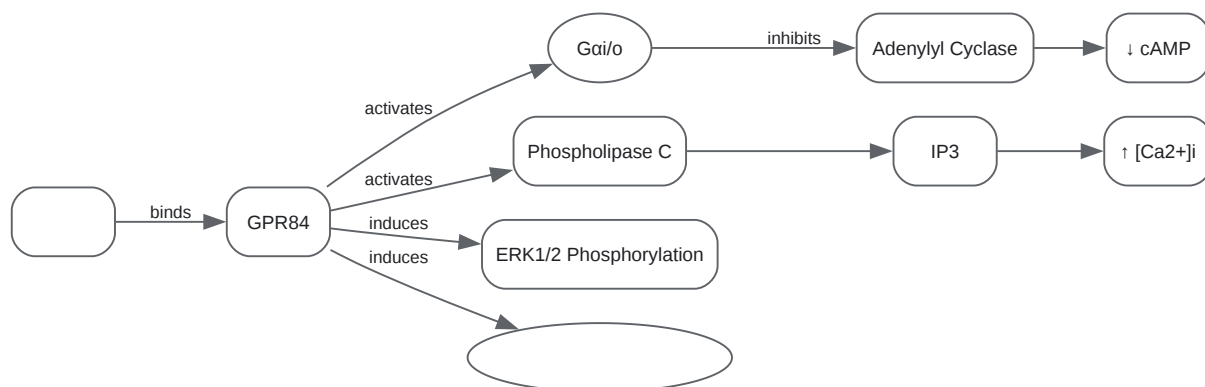
Property	Value	Reference
CAS Number	376616-73-8	[1][2]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂ S	[1][2]
Molecular Weight	228.31 g/mol	[1]
Synonyms	2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone, 2-HTP	[1][2]

Mechanism of Action

ZQ-16 functions as a selective agonist of GPR84, a receptor activated by medium-chain fatty acids.^[3] Upon binding, **ZQ-16** activates several downstream signaling pathways, making it a valuable tool for studying GPR84 function. The key signaling events initiated by **ZQ-16** include:

- **Calcium Mobilization:** **ZQ-16** induces a dose-dependent increase in intracellular calcium concentration.^{[1][3]}
- **Inhibition of cAMP Accumulation:** Activation of GPR84 by **ZQ-16** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][3]}
- **ERK1/2 Phosphorylation:** **ZQ-16** stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.^{[1][3]}
- **β-Arrestin Recruitment:** **ZQ-16** promotes the recruitment of β-arrestin to the GPR84 receptor, a process involved in receptor desensitization and internalization.^[1]

Signaling Pathway Diagram



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